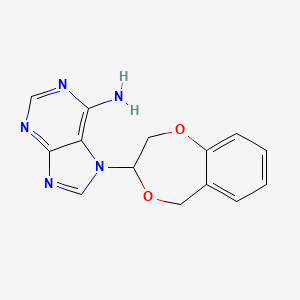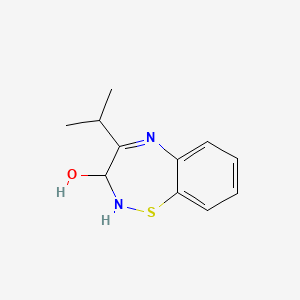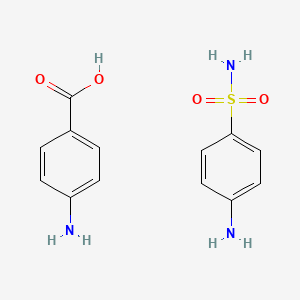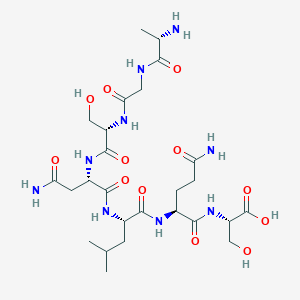![molecular formula C13H14O B14180773 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan CAS No. 851385-98-3](/img/structure/B14180773.png)
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is a complex organic compound with a unique structure that includes a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan typically involves multistep organic reactions. One efficient method involves the use of cycloheptanone as a starting material, which undergoes a series of condensation reactions with malononitrile and aromatic aldehydes to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Although not widely used industrially, its derivatives may have applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one : Another compound with a related structure, used in various organic synthesis reactions .
Phenanthro[1,2-b]furan-10,11-dione:
Uniqueness
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is unique due to its specific ring system and the potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development in multiple scientific fields.
Propriétés
Numéro CAS |
851385-98-3 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-oxatricyclo[7.4.1.03,7]tetradeca-1,3(7),5,8-tetraene |
InChI |
InChI=1S/C13H14O/c1-2-4-11-7-10(3-1)8-12-5-6-14-13(12)9-11/h5-6,8-9H,1-4,7H2 |
Clé InChI |
WOIFFGXQQUHREX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC3=C(C=CO3)C=C(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)

methanone](/img/structure/B14180722.png)


![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)

![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
